molecular formula C9H9NO2 B570309 3-Ethyl-5H-furo[3,4-b]pyridin-7-one CAS No. 1360885-08-0

3-Ethyl-5H-furo[3,4-b]pyridin-7-one

Cat. No.: B570309
CAS No.: 1360885-08-0
M. Wt: 163.176
InChI Key: KUEQQIFXECPEOH-UHFFFAOYSA-N
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Description

3-Ethyl-5H-furo[3,4-b]pyridin-7-one is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-pyridone with an appropriate furan derivative under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5H-furo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

Mechanism of Action

The mechanism of action of 3-Ethyl-5H-furo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl-5H-furo[3,4-b]pyridin-7-one include other furo[3,4-b]pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-ethyl-5H-furo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-6-3-7-5-12-9(11)8(7)10-4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEQQIFXECPEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)OC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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